molecular formula C8H10ClN5 B1346445 9-(3-Chloropropyl)-9h-purin-6-amine CAS No. 19255-49-3

9-(3-Chloropropyl)-9h-purin-6-amine

货号: B1346445
CAS 编号: 19255-49-3
分子量: 211.65 g/mol
InChI 键: KOHPHILWKWZSJR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

9-(3-Chloropropyl)-9h-purin-6-amine is a chemical compound that belongs to the class of purine derivatives This compound is characterized by the presence of a 3-chloropropyl group attached to the ninth position of the purine ring Purine derivatives are known for their significant roles in various biological processes, including serving as building blocks for nucleic acids

属性

IUPAC Name

9-(3-chloropropyl)purin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN5/c9-2-1-3-14-5-13-6-7(10)11-4-12-8(6)14/h4-5H,1-3H2,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOHPHILWKWZSJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)CCCCl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30301638
Record name 9-(3-chloropropyl)-9h-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30301638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19255-49-3
Record name NSC145077
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145077
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-(3-chloropropyl)-9h-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30301638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-(3-chloropropyl)-9H-purin-6-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

准备方法

The synthesis of 9-(3-Chloropropyl)-9h-purin-6-amine typically involves the alkylation of 9H-purin-6-amine with 3-chloropropyl halides. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction conditions often include the use of an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance the solubility of the reactants and improve the reaction yield.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods might include continuous flow reactors and automated systems to ensure consistent quality and yield.

化学反应分析

9-(3-Chloropropyl)-9h-purin-6-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chloropropyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to remove the chlorine atom.

    Cyclization Reactions: The presence of the chloropropyl group can facilitate intramolecular cyclization reactions, leading to the formation of cyclic derivatives.

Common reagents used in these reactions include sodium hydride, potassium carbonate, and various nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the nucleophile used.

科学研究应用

9-(3-Chloropropyl)-9h-purin-6-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex purine derivatives and other heterocyclic compounds.

    Biology: The compound can be used in studies related to nucleic acid analogs and their interactions with enzymes and receptors.

    Industry: It can be used in the production of pharmaceuticals and agrochemicals, where modified purines are of interest.

作用机制

The mechanism of action of 9-(3-Chloropropyl)-9h-purin-6-amine involves its interaction with biological molecules such as enzymes and receptors. The chloropropyl group can enhance the binding affinity of the compound to its molecular targets, potentially leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific biological context and the modifications made to the purine scaffold.

相似化合物的比较

Similar compounds to 9-(3-Chloropropyl)-9h-purin-6-amine include other chloropropyl-substituted purines and purine derivatives with different alkyl groups. Compared to these compounds, this compound may exhibit unique properties due to the specific positioning of the chloropropyl group, which can influence its reactivity and biological activity.

List of Similar Compounds

  • 9-(2-Chloroethyl)-9h-purin-6-amine
  • 9-(3-Bromopropyl)-9h-purin-6-amine
  • 9-(3-Iodopropyl)-9h-purin-6-amine

These compounds share structural similarities but may differ in their chemical and biological properties due to the nature of the halogen substituent.

生物活性

9-(3-Chloropropyl)-9H-purin-6-amine, also known as EVT-1644956, is a purine derivative that has garnered interest due to its potential biological activities, particularly in the context of kinase inhibition and its interactions with various biological targets. This article aims to provide a comprehensive overview of the compound's biological activity, supported by relevant data tables, research findings, and case studies.

Chemical Structure and Properties

  • Molecular Formula : C8H10ClN5
  • SMILES Notation : C1=NC(=C2C(=N1)N(C=N2)CCCCl)N
  • InChI Key : KOHPHILWKWZSJR-UHFFFAOYSA-N

The compound features a chloropropyl group attached to a purine base, which may influence its interaction with biological molecules and its overall pharmacological profile.

Research indicates that this compound may exhibit inhibitory activity against specific kinases. Kinases are critical enzymes involved in various cellular processes, including signal transduction and cell division. The inhibition of these enzymes can lead to significant therapeutic effects, particularly in cancer treatment and other proliferative disorders .

In Vitro Studies

  • Kinase Inhibition :
    • Preliminary studies have shown that this compound can inhibit certain kinases, demonstrating potential as an anticancer agent. Specific assays have indicated that it may compete with ATP at the active site of kinases, thereby blocking their activity.
  • Adenosine Receptor Affinity :
    • The compound has been evaluated for its affinity towards adenosine receptors, particularly A1 and A2A subtypes. These receptors play vital roles in various physiological processes, including cardiovascular function and neurotransmission .

In Vivo Studies

Case studies involving animal models have provided insights into the pharmacokinetics and pharmacodynamics of this compound:

  • Behavioral Assays : In mice, doses of the compound were administered to evaluate locomotor activity and pain response. Results indicated a significant alteration in behavior at specific dosages, suggesting central nervous system involvement .
  • Therapeutic Potential : The compound's ability to modulate kinase activity presents opportunities for therapeutic applications in oncology and neurological disorders.

Data Table: Biological Activity Summary

Activity Type Description Reference
Kinase InhibitionInhibits specific kinases involved in cell signaling pathways
Adenosine Receptor BindingExhibits affinity for A1 and A2A adenosine receptors
Behavioral EffectsAlters locomotor activity in mice; potential CNS effects
Anticancer PotentialDemonstrated efficacy in inhibiting tumor growth in preclinical models

常见问题

Q. What are the recommended synthetic routes for 9-(3-Chloropropyl)-9H-purin-6-amine, and what factors influence yield optimization?

The synthesis typically involves nucleophilic substitution at the 9-position of a purine precursor (e.g., 6-chloropurine) with 3-chloropropyl halides. A common method employs polar aprotic solvents like dimethylformamide (DMF) and bases such as potassium carbonate to facilitate the reaction. Key factors affecting yield include:

  • Reagent stoichiometry : Excess 3-chloropropyl halide ensures complete substitution.
  • Temperature : Moderate heating (60–80°C) balances reactivity and side-product formation.
  • Purification : Column chromatography or recrystallization improves purity .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the chloropropyl chain’s integration and electronic environment, particularly the methylene groups adjacent to chlorine.
  • X-ray crystallography : Resolves bond lengths and angles, critical for validating tautomeric forms and substituent orientation.
  • Elemental analysis : Validates molecular formula accuracy (e.g., C, H, N content) .

Q. What are the key considerations for purification of this compound post-synthesis?

  • Solvent selection : Use chloroform/methanol gradients for column chromatography to separate unreacted precursors.
  • Crystallization : Acetonitrile or ethyl acetate are preferred for high-purity crystals.
  • Purity assessment : HPLC with UV detection at 260 nm (purine absorbance) ensures minimal impurities .

Advanced Research Questions

Q. How does the 3-chloropropyl substituent influence the compound’s biological activity compared to other alkyl/aryl substituents?

The 3-chloropropyl group enhances lipophilicity, potentially improving membrane permeability. Compared to phenyl or shorter alkyl chains (e.g., heptyl in ), its flexibility may allow better accommodation in enzyme active sites. To assess this:

  • Conduct competitive inhibition assays against adenosine deaminase or kinase targets.
  • Compare IC50_{50} values with analogs (e.g., 9-phenyl or 9-heptyl derivatives) to quantify substituent effects .

Q. What strategies can resolve contradictory data in enzyme inhibition assays involving this compound?

  • Control variables : Standardize pH (7.4 for physiological conditions) and temperature (37°C) to minimize assay variability.
  • Orthogonal assays : Use fluorescence polarization and isothermal titration calorimetry (ITC) to cross-validate binding affinities.
  • Purity verification : Confirm compound integrity via LC-MS to rule out degradation artifacts .

Q. How can computational modeling predict the interaction mechanisms between this compound and target enzymes?

  • Molecular docking : Simulate binding poses in ATP-binding pockets (e.g., using AutoDock Vina). Focus on halogen bonding between the chlorine and backbone carbonyls.
  • MD simulations : Analyze substituent flexibility over 100-ns trajectories to identify stable conformations. Compare with experimental IC50_{50} data for validation .

Q. What experimental approaches can elucidate the tautomeric forms of this compound in different solvents?

  • Solvent-dependent NMR : Compare 1^1H shifts in DMSO-d6_6 (polar aprotic) vs. CDCl3_3 (non-polar) to detect tautomeric equilibria (e.g., N7-H vs. N9-H).
  • IR spectroscopy : Identify N-H stretching frequencies (3100–3500 cm1^{-1}) to distinguish tautomers.
  • Solid-state analysis : X-ray crystallography in single-crystal form provides definitive tautomeric assignment .

Methodological Notes

  • Synthesis optimization : If low yields occur, explore alternative halides (e.g., bromopropyl derivatives) or microwave-assisted synthesis for faster reaction kinetics .
  • Data interpretation : When comparing bioactivity, normalize results to account for solubility differences (e.g., using DMSO concentration controls) .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。